4-(Hydroxymethyl)piperidin-3-ol (CAS: 220218-57-5) is a highly functionalized, bifunctional piperidine building block characterized by the presence of both a secondary hydroxyl group at the C3 position and a primary hydroxymethyl group at the C4 position. With a molecular weight of 131.17 g/mol and a highly polar profile (LogP ≈ -1.2), this compound is primarily procured as a structural scaffold for advanced active pharmaceutical ingredients (APIs) . Its dense array of hydrogen bond donors and acceptors makes it particularly valuable in medicinal chemistry for enhancing the aqueous solubility of lipophilic drug cores and establishing precise, multi-point hydrogen-bonding networks within complex enzyme active sites, such as the bacterial DltA ligase [1].
Attempting to substitute 4-(Hydroxymethyl)piperidin-3-ol with simpler, mono-hydroxylated analogs—such as piperidin-3-ol or 4-hydroxymethylpiperidine—frequently results in a loss of target affinity and suboptimal physicochemical properties [1]. Generic piperidines lack the specific vicinal-like spatial arrangement of the diol system, which is required to form bidentate hydrogen-bonding interactions within stringent protein pockets. Furthermore, replacing this diol with a mono-alcohol significantly reduces the topological polar surface area (TPSA) and increases the lipophilicity of the resulting API, often leading to poor aqueous solubility and reduced bioavailability during formulation [2]. For applications requiring precise stereochemical control, such as antivirulence drug development, the dual functionalization is non-negotiable.
The incorporation of both a secondary and primary alcohol on the piperidine ring equips 4-(Hydroxymethyl)piperidin-3-ol with 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA). In contrast, the common comparator piperidin-3-ol provides only 2 HBDs and 2 HBAs. This 50% increase in hydrogen-bonding potential is critical for anchoring APIs into complex target sites, such as the DltA enzyme, where multi-point coordination is required for high-affinity inhibition[1].
| Evidence Dimension | Hydrogen Bond Donors/Acceptors |
| Target Compound Data | 3 HBD / 3 HBA |
| Comparator Or Baseline | Piperidin-3-ol (2 HBD / 2 HBA) |
| Quantified Difference | 50% greater hydrogen bonding capacity |
| Conditions | In silico physicochemical profiling for API scaffold selection |
Higher hydrogen-bonding capacity allows for stronger, more specific interactions with target proteins, reducing off-target effects in drug development.
A major challenge in synthesizing heterocyclic APIs is managing excessive lipophilicity, which leads to poor oral bioavailability. 4-(Hydroxymethyl)piperidin-3-ol has a calculated LogP of approximately -1.2, making it highly hydrophilic . When compared to piperidin-3-ol (LogP ≈ -0.1) or unsubstituted piperidine (LogP ≈ 0.84), the target compound provides a reduction in lipophilicity of over 1.0 log unit. Conjugating this diol to hydrophobic cores (like benzimidazoles) effectively balances the overall LogP of the final drug candidate [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
| Target Compound Data | LogP ≈ -1.2 |
| Comparator Or Baseline | Piperidin-3-ol (LogP ≈ -0.1) |
| Quantified Difference | >1.0 log unit reduction in lipophilicity |
| Conditions | Standard physicochemical property calculation |
Procuring this specific diol scaffold helps formulators avoid downstream solubility failures by intrinsically lowering the LogP of the synthesized API.
The biological efficacy of APIs derived from this scaffold is highly dependent on stereochemistry. Patent data highlights that specific enantiomers, particularly the (3R,4R) configuration of 4-(hydroxymethyl)piperidin-3-ol, are essential for optimal binding to the Gram-positive bacterial DltA enzyme [1]. Utilizing an achiral comparator like 4-hydroxymethylpiperidine or a racemic mixture fails to achieve the precise spatial alignment required for the active site, resulting in significantly diluted target affinity[2].
| Evidence Dimension | Target Specificity (Enzyme Binding) |
| Target Compound Data | (3R,4R)-enantiomer provides high specific affinity |
| Comparator Or Baseline | Achiral piperidines / Racemic mixtures |
| Quantified Difference | Essential spatial alignment vs. diluted/suboptimal binding |
| Conditions | API screening against bacterial DltA ligase |
Buyers must procure the correct stereoisomeric form (or the racemic precursor for chiral resolution) to ensure the synthesized API actually binds to the intended biological target.
Because of its specific (3R,4R) stereochemical potential and high hydrogen-bonding capacity, this compound is the premier building block for synthesizing inhibitors of the bacterial DltA enzyme. It enables the creation of APIs that modify the surface charge of Gram-positive bacteria, rendering them susceptible to the host's innate immune system [1].
For drug discovery programs struggling with the poor aqueous solubility of benzimidazole or purine derivatives, incorporating 4-(hydroxymethyl)piperidin-3-ol acts as a highly effective polarity modifier. Its low LogP (-1.2) significantly improves the pharmacokinetic profile of the final formulation without adding excessive molecular weight [2].
Due to its dense functionalization, low molecular weight, and 3D structural complexity, this diol is an ideal candidate for inclusion in fragment libraries. It provides a rich vector for synthetic elaboration (via the secondary amine, primary alcohol, and secondary alcohol) while maintaining excellent aqueous solubility for high-concentration screening assays [2].
Corrosive;Irritant